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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B033265

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that serves as a
valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure,
featuring both a piperidine and a pyrrolidin-2-one moiety, makes it a versatile building block in
medicinal chemistry. This technical guide provides a comprehensive overview of its chemical
identity, properties, synthesis, and its role in the development of therapeutic compounds,
particularly those targeting muscarinic acetylcholine receptors.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development.
The IUPAC name and common synonyms for 1-(Piperidin-4-yl)pyrrolidin-2-one are provided
below, along with its key identifiers.

Identifier Value

IUPAC Name 1-(Piperidin-4-yl)pyrrolidin-2-one
Synonyms 1-(4-Piperidinyl)-2-pyrrolidinone
CAS Number 91596-61-1[1]
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Physicochemical Properties

A summary of the key physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one is
presented in the table below. These properties are essential for its handling, formulation, and
for predicting its behavior in various chemical and biological systems.

Property Value Source

Molecular Formula CoH16N20 Santa Cruz Biotechnology[1]

Molecular Weight 168.24 g/mol Santa Cruz Biotechnology[1]

Purity >97% ChemScene[2]

Storage Temperature 4°C ChemScene[2]

SMILES C1CC(=O)N(C1)C2CCNCC2 ChemScene[2]
Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-(Piperidin-4-
yl)pyrrolidin-2-one is not readily available in the public domain, a general synthetic approach
can be inferred from established methods for the formation of similar N-substituted piperidines
and pyrrolidones.

A plausible synthetic route would involve the N-alkylation of pyrrolidin-2-one with a suitably
protected 4-halopiperidine or by reductive amination of pyrrolidin-2-one with piperidin-4-one.
The latter is a common and efficient method for forming C-N bonds.

General Experimental Protocol (Reductive Amination):

e Reaction Setup: To a solution of piperidin-4-one (1 equivalent) and pyrrolidin-2-one (1-1.2
equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane,
is added a reducing agent.

» Reducing Agent: A common reducing agent for this transformation is sodium
triacetoxyborohydride (NaBH(OACc)s) or sodium cyanoborohydride (NaBHsCN). Acetic acid
may be added to catalyze the iminium ion formation.
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e Reaction Conditions: The reaction is typically stirred at room temperature for several hours to
overnight until the starting materials are consumed, as monitored by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up and Purification: The reaction mixture is then quenched with an aqueous basic
solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g.,
ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then
purified by column chromatography on silica gel to afford the desired 1-(Piperidin-4-
yl)pyrrolidin-2-one.

It is important to note that the piperidine nitrogen may require a protecting group (e.g., Boc,
Cbz) during the reaction, which would necessitate an additional deprotection step.

Biological Significance and Applications

1-(Piperidin-4-yl)pyrrolidin-2-one is primarily utilized as a key intermediate in the synthesis of
pharmacologically active molecules. A notable application is in the preparation of bicyclic AZA
compounds that act as agonists for the muscarinic M1 and/or M4 receptors.[3]

Role as an Intermediate for Muscarinic Receptor Agonists:

Muscarinic acetylcholine receptors (MAChRS) are G-protein coupled receptors that mediate the
effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The
M1 and M4 subtypes are of particular interest for the treatment of various neurological and
psychiatric disorders.

o M1 Receptor: Activation of the M1 receptor is a promising strategy for improving cognitive
function in conditions like Alzheimer's disease and schizophrenia.[3]

» M4 Receptor: M4 receptor agonism is being explored for its potential antipsychotic effects.[3]

1-(Piperidin-4-yl)pyrrolidin-2-one provides a scaffold that can be further elaborated to
produce potent and selective M1/M4 agonists. The piperidine and pyrrolidinone rings offer
multiple points for chemical modification to optimize pharmacological properties such as
potency, selectivity, and pharmacokinetic profile.
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lllustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow where 1-(Piperidin-4-yl)pyrrolidin-2-
one is used as a starting material for the synthesis of a potential therapeutic agent.
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Conceptual workflow for drug development.
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Signaling Pathways

Given its role as an intermediate for muscarinic M1 receptor agonists, understanding the M1
signaling pathway is crucial for drug development professionals. The M1 receptor is coupled to
the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that
leads to various cellular responses.

M1 Muscarinic Receptor Signaling Pathway:
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Simplified M1 muscarinic receptor signaling pathway.
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Conclusion

1-(Piperidin-4-yl)pyrrolidin-2-one is a key synthetic intermediate with significant potential in
drug discovery and development. Its utility in the synthesis of muscarinic M1/M4 receptor
agonists highlights its importance in the quest for novel treatments for central nervous system
disorders. This guide provides a foundational understanding of this compound for researchers
and scientists in the pharmaceutical industry, encouraging further exploration of its synthetic
applications and the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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